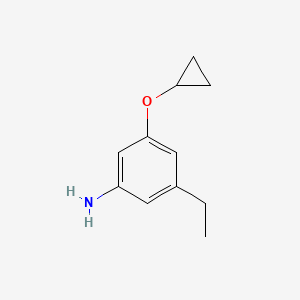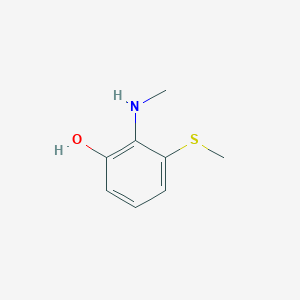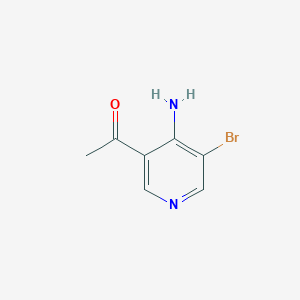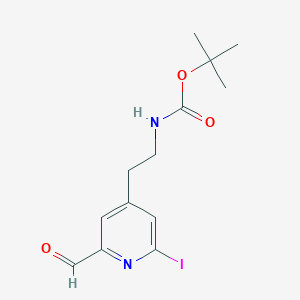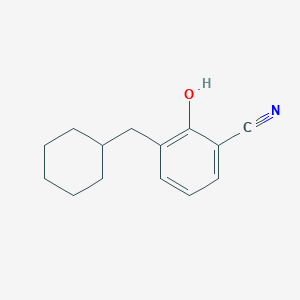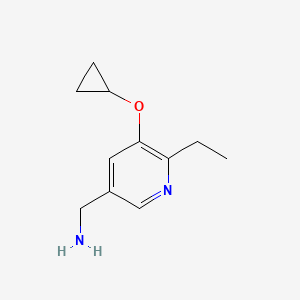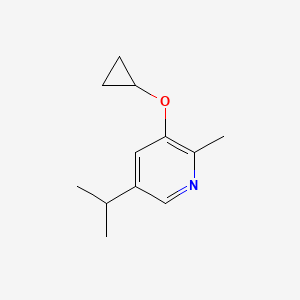
2-Hydroxy-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H9NO3S2 This compound is characterized by the presence of a hydroxy group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-methylthiophenol, is reacted with chlorosulfonic acid to form 4-(methylsulfanyl)benzenesulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia or an amine to form the corresponding sulfonamide.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the 2-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of the sulfonamide group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and enzyme inhibition properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the methylsulfanyl group.
2-Hydroxy-4-(methylsulfanyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
2-Hydroxy-4-(methylsulfanyl)benzaldehyde: Contains an aldehyde group instead of a sulfonamide group.
Uniqueness
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H9NO3S2 |
|---|---|
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
2-hydroxy-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI-Schlüssel |
PMKGZPUJAYMVGC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


